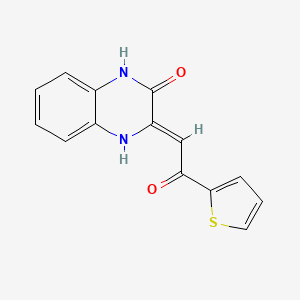
(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4-dihydroquinoxalin-2-one” is a Cummins Fuel Pressure Regulator. This component is crucial in maintaining the correct fuel pressure in diesel engines, ensuring optimal engine performance and efficiency. It is specifically designed for use in Cummins ISC/ISL 8.3L engines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of a fuel pressure regulator involves several manufacturing processes, including precision machining, assembly, and testing. The components are typically made from high-grade materials such as stainless steel and aluminum to withstand high pressures and temperatures.
Industrial Production Methods
Industrial production of fuel pressure regulators involves automated assembly lines where components are assembled, calibrated, and tested for quality assurance. The process includes:
Machining: Precision machining of components to exact specifications.
Assembly: Automated assembly of the regulator components.
Calibration: Calibration of the regulator to ensure it maintains the correct fuel pressure.
Testing: Rigorous testing under various conditions to ensure reliability and performance.
Analyse Chemischer Reaktionen
Fuel pressure regulators do not undergo chemical reactions in the traditional sense as they are mechanical components. they are exposed to various conditions that can affect their performance, such as:
Oxidation: Exposure to air and moisture can lead to oxidation of metal components.
Corrosion: Fuel additives and contaminants can cause corrosion over time.
Wear and Tear: Mechanical wear due to continuous operation.
Wissenschaftliche Forschungsanwendungen
Fuel pressure regulators are essential in various scientific and industrial applications, including:
Automotive Engineering: Ensuring optimal fuel delivery in diesel engines.
Mechanical Engineering: Studying the effects of fuel pressure on engine performance.
Environmental Science: Researching ways to reduce emissions through efficient fuel regulation.
Wirkmechanismus
The fuel pressure regulator works by maintaining a constant fuel pressure in the fuel injection system. It uses a spring-loaded valve that adjusts the flow of fuel based on the pressure in the fuel line. When the pressure exceeds a certain threshold, the valve opens to allow excess fuel to return to the fuel tank, maintaining the desired pressure.
Vergleich Mit ähnlichen Verbindungen
Fuel pressure regulators can be compared with other similar components used in fuel systems, such as:
Fuel Injectors: Deliver fuel into the combustion chamber.
Fuel Pumps: Pump fuel from the tank to the engine.
Fuel Filters: Remove contaminants from the fuel.
The uniqueness of the Cummins Fuel Pressure Regulator lies in its specific design for Cummins ISC/ISL 8.3L engines, ensuring compatibility and optimal performance for these engines .
Eigenschaften
IUPAC Name |
(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-8,15H,(H,16,18)/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAKFBJRTTXHA-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CC(=O)C3=CC=CS3)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C\C(=O)C3=CC=CS3)/C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B7780020.png)

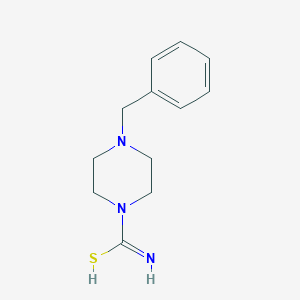
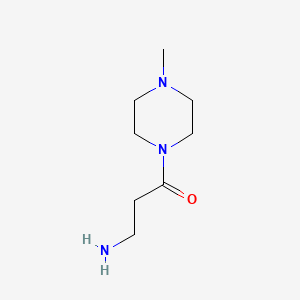
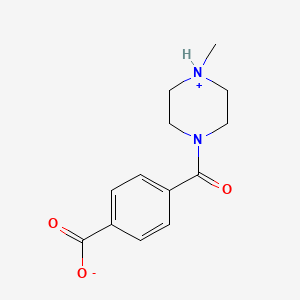
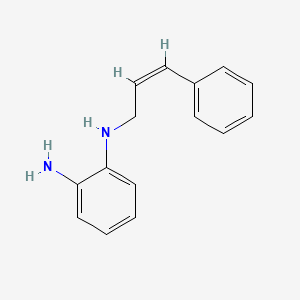
![4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B7780061.png)
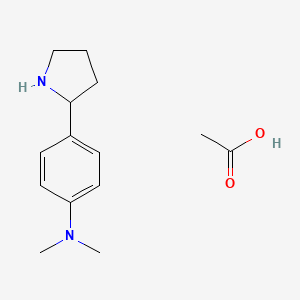
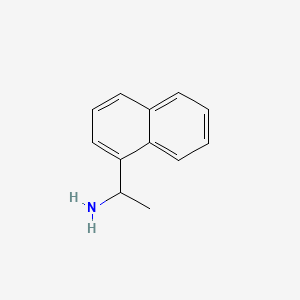
![1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid](/img/structure/B7780081.png)
![Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate](/img/structure/B7780086.png)
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780098.png)
![(2Z)-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,4-dihydroquinoxaline-6-carboxylic acid](/img/structure/B7780107.png)
